3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid
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Overview
Description
3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid is a chemical compound with the molecular formula C7H7NO3S2 and a molecular weight of 217.27 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a carboxylic acid group, and a sulfanyl group attached to an amino-oxoethyl moiety . It is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid typically involves the reaction of thiophene-2-carboxylic acid with 2-amino-2-oxoethanethiol under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize production costs. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the compound, such as the carboxylic acid and sulfanyl groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carboxylic acid group may produce alcohols .
Scientific Research Applications
3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid is utilized in various scientific research applications . In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in studies related to enzyme inhibition and protein-ligand interactions . Additionally, it is employed in industrial processes for the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid involves its interaction with specific molecular targets . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific context of its application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other thiophene derivatives and carboxylic acids with sulfanyl groups . Examples include thiophene-2-carboxylic acid and 2-mercaptobenzoic acid .
Uniqueness: What sets 3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-amino-2-oxoethyl)sulfanylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S2/c8-5(9)3-13-4-1-2-12-6(4)7(10)11/h1-2H,3H2,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRWGPDXLOBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1SCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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